molecular formula C13H9ClF2N2O B3993943 2-chloro-4,5-difluoro-N-(pyridin-3-ylmethyl)benzamide

2-chloro-4,5-difluoro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B3993943
M. Wt: 282.67 g/mol
InChI Key: AFPKIFCBWDTKSH-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-(pyridin-3-ylmethyl)benzamide is an organic compound with the molecular formula C13H9ClF2N2O This compound is characterized by the presence of chloro, difluoro, and pyridinylmethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with pyridin-3-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-(pyridin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-4,5-difluoro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups can enhance binding affinity and selectivity through electronic effects. The pyridinylmethyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,5-difluoro-N-(4-pyridinylmethyl)benzamide
  • 2-chloro-4,5-difluoro-N-(2-pyridinylmethyl)benzamide
  • 2-chloro-4,5-difluorobenzamide

Uniqueness

2-chloro-4,5-difluoro-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of the pyridinylmethyl group at the 3-position, which can influence its chemical reactivity and biological activity. The presence of both chloro and difluoro groups also imparts distinct electronic properties that can affect its interactions with molecular targets.

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O/c14-10-5-12(16)11(15)4-9(10)13(19)18-7-8-2-1-3-17-6-8/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPKIFCBWDTKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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